molecular formula C13H24N2O3 B2551390 3-(Boc-aminomethyl)-1-acetylpiperidine CAS No. 1257046-70-0

3-(Boc-aminomethyl)-1-acetylpiperidine

Cat. No.: B2551390
CAS No.: 1257046-70-0
M. Wt: 256.346
InChI Key: YADXXXMWCCGNFJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. nih.govnih.gov Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial arrangement of substituents to interact with biological targets. ijrst.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govijnrd.orgresearchgate.net

Overview of Multifunctionalized Piperidine Derivatives in Contemporary Research

Modern drug discovery and materials science increasingly rely on highly functionalized molecules that possess multiple, distinct chemical handles. researchgate.net Multifunctionalized piperidine derivatives, which bear several substituents on the heterocyclic ring, are of significant interest due to their potential for finely tuned biological activity and physicochemical properties. researchgate.netnih.gov The strategic placement of functional groups allows for the modulation of a compound's potency, selectivity, and pharmacokinetic profile. nbinno.com

Researchers are actively developing novel synthetic strategies to access these complex structures in a direct and controlled manner. researchgate.net The ability to introduce different functional groups at specific positions on the piperidine ring is crucial for exploring structure-activity relationships (SAR). nbinno.com For instance, derivatives of piperidine are being investigated for a wide range of therapeutic applications, including treatments for diabetes, cancer, viral infections, and neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com The presence of multiple functional groups, as seen in 3-(Boc-aminomethyl)-1-acetylpiperidine, provides a platform for further chemical modification, enabling the creation of diverse libraries of compounds for biological screening.

Strategic Importance of the Boc Protecting Group in Amine Functionalization

Primary and secondary amines are highly versatile functional groups, but their inherent nucleophilicity and basicity can interfere with many chemical transformations. chemistrysteps.com To circumvent this, chemists employ protecting groups to temporarily mask the amine's reactivity. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.net Its popularity is due to its ease of installation, typically by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. researchgate.netorganic-chemistry.org

A key advantage of the Boc group is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.com This cleavage process is highly selective and generates benign byproducts (isobutylene and carbon dioxide), simplifying purification. chemistrysteps.com This orthogonal stability allows for the selective deprotection of a Boc-protected amine in the presence of other acid-labile or base-labile protecting groups, a crucial strategy in the multi-step synthesis of complex molecules like peptides and pharmaceuticals. organic-chemistry.orgrsc.org In the context of this compound, the Boc group ensures that the primary amine on the aminomethyl side chain remains unreactive while other chemical modifications are performed on the molecule.

Role of N-Acylation in Piperidine Ring Derivatization

N-acylation, the attachment of an acyl group (like acetyl) to the nitrogen atom of the piperidine ring, is a fundamental strategy for derivatization. This transformation significantly alters the chemical properties of the parent piperidine. The introduction of an electron-withdrawing acyl group decreases the basicity and nucleophilicity of the ring nitrogen. This change can be critical for preventing unwanted side reactions at the nitrogen during subsequent synthetic steps.

Furthermore, N-acylation can influence the conformational preferences of the piperidine ring and the biological activity of the molecule. The N-acyl group can serve as a key binding element in interactions with biological targets. In synthetic chemistry, N-acylation is also a gateway to further functionalization. For example, processes like the Polonovski–Potier reaction can generate an iminium ion from an N-acylated piperidine N-oxide, enabling the introduction of nucleophiles at the α-position (adjacent to the nitrogen). acs.org Therefore, the N-acetyl group in this compound not only modifies the electronic properties of the piperidine nitrogen but also represents a potential site for directing further chemical transformations.

Data Tables

Table 1: Properties of Featured Protecting Groups

Protecting Group Abbreviation Common Reagent for Introduction Cleavage Conditions Stability
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acids (e.g., TFA, HCl) chemistrysteps.com Stable to bases, nucleophiles, catalytic hydrogenation researchgate.net
Carbobenzyloxy Cbz Benzyl chloroformate Catalytic hydrogenation (H₂/Pd-C) chemistrysteps.com Stable to acidic and basic conditions

Table 2: Chemical Information for this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Key Structural Features
This compound C₁₃H₂₄N₂O₃ 256.34 Not readily available Piperidine ring, N-acetyl group, 3-(Boc-aminomethyl) substituent
(R)-3-(Boc-Amino)piperidine C₁₀H₂₀N₂O₂ 200.28 309956-78-3 sigmaaldrich.com Chiral piperidine, Boc-protected 3-amino group
1-Boc-3-(aminomethyl)piperidine C₁₁H₂₂N₂O₂ 214.30 162167-97-7 Piperidine ring, Boc-protected nitrogen, 3-(aminomethyl) group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1-acetylpiperidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)15-7-5-6-11(9-15)8-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADXXXMWCCGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 3 Boc Aminomethyl 1 Acetylpiperidine

Selective Deprotection of the Boc Group to Yield the Free Amine

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.

Acid-Catalyzed Boc Removal (e.g., TFA, HCl)

The most common and well-documented method for the deprotection of Boc-protected amines is through acidolysis. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are routinely employed for this transformation. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation, which is then quenched to form isobutylene (B52900) and tert-butanol.

For 3-(Boc-aminomethyl)-1-acetylpiperidine, treatment with a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) or an ethereal solution of HCl would be the standard approach to selectively remove the Boc group, yielding 3-(aminomethyl)-1-acetylpiperidine. The N-acetyl group is generally stable to these acidic conditions, allowing for selective deprotection.

Table 1: General Conditions for Acid-Catalyzed Boc Deprotection

ReagentSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temperature1-4 hours
Hydrochloric Acid (HCl)Dioxane, Methanol (B129727), or Ethyl Acetate0 °C to Room Temperature1-12 hours

Note: The optimal conditions, including reaction time and temperature, would need to be determined empirically for this specific substrate.

Alternative and Selective Deprotection Methodologies (e.g., NaBH4, Iodine)

While acid-catalyzed cleavage is the most prevalent method, alternative and milder conditions for Boc deprotection have been developed for substrates sensitive to strong acids. However, the application of reagents like sodium borohydride (B1222165) (NaBH₄) or iodine for the deprotection of the Boc group on this compound is not well-documented and would be considered non-standard.

Sodium borohydride is primarily a reducing agent for carbonyl compounds and is not typically used for Boc deprotection. Similarly, while iodine has been reported in some specific cases for Boc removal, its general applicability, especially in the presence of an N-acetyl group, is not established. The use of such reagents would require significant investigation and optimization to determine their feasibility and selectivity for this particular transformation.

Reactions Involving the Exposed Primary Amine Moiety (Post-Boc Deprotection)

Upon successful deprotection of the Boc group, the resulting primary amine in 3-(aminomethyl)-1-acetylpiperidine becomes available for a variety of subsequent chemical transformations. The reactivity of this primary amine is expected to be typical for an aliphatic amine, allowing for further functionalization.

Further Functionalization via Amidation and Coupling Reactions

The primary amine of 3-(aminomethyl)-1-acetylpiperidine can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can be employed for the direct coupling of carboxylic acids to the amine.

Furthermore, the primary amine can participate in various carbon-nitrogen bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives.

Table 2: Common Reagents for Amidation and Coupling Reactions

Reaction TypeReagents
Amidation (from Carboxylic Acid)EDC/HOBt, HATU, DCC/DMAP
Amidation (from Acid Chloride)Triethylamine (B128534), Pyridine (B92270)
Buchwald-Hartwig AminationPalladium catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃)

Alkylation and Reductive Amination Strategies

The primary amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines. A more controlled method for introducing alkyl groups is through reductive amination. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Cyclization Reactions to Form New Heterocyclic Systems

The primary amine of 3-(aminomethyl)-1-acetylpiperidine can serve as a key nucleophile in the construction of new heterocyclic rings. For example, reaction with 1,2- or 1,3-dielectrophiles could lead to the formation of various five-, six-, or seven-membered nitrogen-containing heterocycles. The specific outcome of such cyclization reactions would depend on the nature of the electrophilic partner and the reaction conditions employed. For instance, reaction with a β-keto ester could potentially lead to the formation of a dihydropyrimidinone ring system.

Reactivity and Modification of the N-Acetyl Moiety

The N-acetyl group, forming a tertiary amide with the piperidine (B6355638) nitrogen, is a relatively robust functional group. Its reactivity is central to modifying the properties of the piperidine nitrogen, either through removal (deacetylation) or conversion to other functionalities.

Cleavage of the N-acetyl bond in this compound to reveal the secondary amine on the piperidine ring is a critical transformation. However, the presence of the acid-sensitive Boc group on the aminomethyl side chain necessitates careful selection of reaction conditions to achieve chemoselectivity. Amide hydrolysis is generally a difficult process, requiring harsh conditions like prolonged heating with aqueous acid or base. nih.gov

Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing with concentrated HCl) are effective for the hydrolysis of N-acetyl amides. organic-chemistry.org The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. nih.gov However, these conditions are incompatible with the Boc protecting group, which is readily cleaved by strong acids. Therefore, acidic hydrolysis of the N-acetyl group in this compound would result in the cleavage of both protecting groups, yielding piperidine-3-ylmethanamine.

Basic Hydrolysis: Saponification using strong bases (e.g., refluxing with NaOH) is another common method for amide cleavage. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. nih.gov This approach offers superior chemoselectivity for the target molecule, as the Boc group is generally stable under basic conditions. nih.gov However, the reaction often requires high temperatures and long reaction times due to the inherent stability of the amide bond.

Organometallic Reagents: Milder and more selective methods for N-deacetylation have been developed. The use of Schwartz's reagent (zirconocene hydrochloride) has been reported for the chemoselective deprotection of acetamides under mild, neutral conditions at room temperature. researchgate.net This method is notable for its compatibility with common protecting groups, including Boc, making it a potentially ideal strategy for the selective N-deacetylation of this compound. researchgate.net

The following table summarizes and compares potential N-deacetylation strategies.

MethodReagents & ConditionsSelectivity Concern for this compoundAdvantagesDisadvantages
Acidic Hydrolysis Conc. HCl or H₂SO₄, refluxLow: Cleaves both N-acetyl and N-Boc groups.Effective for complete deprotection.Lack of selectivity; harsh conditions.
Basic Hydrolysis NaOH or KOH, refluxHigh: The N-Boc group is stable to base. nih.govChemoselective for N-deacetylation.Harsh conditions (high temp, long time); potential for side reactions.
Schwartz's Reagent Cp₂ZrHCl, THF, room tempHigh: Compatible with N-Boc protecting groups. researchgate.netMild, neutral conditions; high chemoselectivity.Stoichiometric use of expensive organometallic reagent.

Beyond complete removal, the N-acetyl moiety can be selectively transformed into other functional groups, providing alternative pathways for derivatization.

Reduction to N-Ethyl Group: The N-acetyl group can be reduced to an N-ethyl group, converting the tertiary amide into a tertiary amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes (e.g., BH₃·THF). organic-chemistry.orgresearchgate.netacsgcipr.org Borane reagents are generally effective for reducing tertiary amides to the corresponding amines. acsgcipr.orgmdpi.com This reduction significantly increases the basicity of the piperidine nitrogen and alters the steric and electronic profile of the molecule. The choice of reducing agent is critical to avoid the reduction of the Boc-carbamate group, although carbamates are generally more resistant to these conditions than amides.

Transamidation: The N-acetyl group can be exchanged with other acyl groups or directly with amines in a process called transamidation. This reaction allows for the diversification of the substituent on the piperidine nitrogen without passing through the free secondary amine. While traditionally difficult, catalyst systems, often employing transition metals or specific activating agents, have been developed to facilitate this transformation under milder conditions. researchgate.netresearchgate.netacsgcipr.org For instance, the selective utilization of N-acetyl groups in chitin (B13524) for transamidation with various amines has been demonstrated, suggesting the feasibility of this approach. researchgate.netresearchgate.net

The table below outlines these selective transformations.

TransformationReagents & ConditionsResulting Functional GroupKey Considerations
Reduction LiAlH₄ or BH₃·THF in an ethereal solvent (e.g., THF, diethyl ether)N-ethylpiperidineIncreases basicity of the piperidine nitrogen; requires anhydrous conditions.
Transamidation Amine, potentially with a catalyst (e.g., Cu(OAc)₂) or activating agentN-acylpiperidine (different acyl group) or N-aminopiperidineAllows for diverse N-substituents; conditions must be optimized for substrate. researchgate.netacsgcipr.org

Further Chemical Modifications of the Piperidine Ring System

The piperidine core of this compound offers opportunities for further functionalization, either by introducing new substituents or by leveraging modern C-H activation techniques.

After selective deprotection, both the piperidine nitrogen and the exocyclic aminomethyl nitrogen become available for a wide range of derivatization reactions.

Derivatization of the Piperidine Nitrogen: Following N-deacetylation (as described in 3.3.1), the resulting secondary amine, tert-butyl (piperidin-3-ylmethyl)carbamate, can undergo numerous standard amine reactions. These include N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, acylation with different acid chlorides or anhydrides, and sulfonylation. This allows for the introduction of a vast array of substituents at the N1 position to modulate the molecule's properties.

Derivatization of the Aminomethyl Side Chain: Conversely, selective deprotection of the Boc group (typically under acidic conditions, which would also cleave the N-acetyl group) yields 1-(piperidin-3-yl)methanamine. The primary amine of this product can be selectively functionalized in the presence of the secondary ring amine under controlled conditions. Reactions include acylation, sulfonylation, and reductive amination. For analytical purposes, primary amines like piperidin-3-amine (B1201142) are often derivatized with reagents like para-toluenesulfonyl chloride to introduce a UV-active chromophore. nih.gov

Derivatization on Ring Carbons: Introducing substituents directly onto the carbon atoms of the piperidine ring is more challenging and typically requires building the substituted ring from acyclic precursors. For example, syntheses of piperidines with substituents at the C4 position often involve multi-step sequences starting from functionalized piperidones.

Direct C-H bond functionalization has emerged as a powerful tool for the late-stage modification of saturated heterocycles like piperidine, avoiding lengthy de novo syntheses. nih.gov These methods often rely on a directing group attached to the nitrogen to control the regioselectivity of the reaction.

The N-acetyl group in this compound can potentially serve as a directing group for C-H functionalization. Transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or nickel) can activate the C-H bonds alpha to the nitrogen atom (the C2 and C6 positions). nih.govacsgcipr.org

α-Arylation: Palladium-catalyzed C-H arylation at the α-position of N-heterocycles has been demonstrated using various directing groups. acsgcipr.org For N-acyl piperidines, this would lead to the introduction of an aryl group at the C2 or C6 position. The reaction typically involves a Pd(II) catalyst and an aryl boronic acid or a similar coupling partner. acsgcipr.org The existing substituent at the C3 position would likely influence the stereochemical outcome of such a transformation.

β- and γ-Functionalization: While α-functionalization is more common due to the electronic activation from the adjacent nitrogen, methods for functionalizing the more remote β (C3/C5) and γ (C4) positions have also been developed. organic-chemistry.orgnih.gov These reactions often require specifically designed catalysts or directing group strategies to overcome the inherent preference for α-activation. nih.gov For the target molecule, functionalization at the unsubstituted C4, C5, and C6 positions could provide access to novel derivatives.

The application of these advanced methods to this compound would offer a powerful route to novel analogues that are not easily accessible through traditional synthetic methods.

Inability to Procure Specific Spectroscopic Data for this compound

Following a comprehensive search of scientific literature, chemical databases, and patents, it has not been possible to locate specific, publicly available experimental spectroscopic data for the compound This compound . The generation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the availability of this precise analytical data, including ¹H NMR, ¹³C NMR, and mass spectrometry results.

The initial and subsequent targeted searches for "this compound" and its synonyms, such as "tert-butyl ((1-acetylpiperidin-3-yl)methyl)carbamate," did not yield any publications or authenticated data sources detailing its specific spectroscopic characterization. While information on structurally related compounds is available, the strict requirement to focus solely on the specified molecule prevents the use of analogous data.

Without access to the primary spectral data—chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z)—it is impossible to provide a factual and authoritative analysis for the following sections of the proposed article:

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Boc Aminomethyl 1 Acetylpiperidine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

As the core of the request is the detailed elaboration of these specific analytical techniques and their results for "3-(Boc-aminomethyl)-1-acetylpiperidine," the absence of foundational data precludes the creation of the article. Proceeding without this information would result in a speculative and unscientific document, contrary to the user's instructions for accuracy and adherence to the specified scope.

Therefore, the generation of the requested article cannot be completed at this time. Should relevant experimental data for this specific compound become available, the outlined article can be produced.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the N-acetyl group, the Boc-protected amine, and the piperidine (B6355638) ring.

The presence of the N-acetyl group, a tertiary amide, would be confirmed by a strong and sharp absorption band for the carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1630-1680 cm⁻¹. The carbamate (B1207046) functional group, part of the Boc protecting group, also contains a carbonyl group. Its stretching vibration is expected to appear at a higher frequency than the amide carbonyl, generally in the range of 1680-1720 cm⁻¹. The spectrum would also likely show a broad absorption band in the 3200-3400 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the secondary amine within the carbamate linkage.

The aliphatic C-H bonds of the piperidine ring and the tert-butyl group would give rise to stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ range. The bending vibrations for these groups would appear in the fingerprint region, between 1350 and 1480 cm⁻¹. The C-N bonds of the piperidine ring and the aminomethyl group would also produce stretching vibrations, which are generally found in the 1000-1250 cm⁻¹ region.

A summary of the anticipated significant IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbamate (Boc)N-H Stretch3200-3400
Aliphatic CH₂, CH₃C-H Stretch2850-3000
Carbamate (Boc)C=O Stretch1680-1720
N-acetylC=O Stretch1630-1680
Carbamate (Boc)N-H Bend1510-1550
Aliphatic CH₂, CH₃C-H Bend1350-1480
AlkanesC-C Stretch800-1200
AmineC-N Stretch1000-1250

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemistry

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be obtained, this method would provide a definitive elucidation of its solid-state conformation, molecular geometry, and intermolecular interactions.

The crystallographic analysis would yield the unit cell dimensions and the space group, which describe the symmetry of the crystal lattice. The primary outcome would be the exact coordinates of each atom in the molecule, allowing for the precise calculation of bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also show the orientation of the substituents on the piperidine ring: the N-acetyl group and the Boc-aminomethyl group at the 3-position.

Furthermore, X-ray crystallography would provide insight into the intermolecular forces that govern the packing of the molecules in the crystal. Hydrogen bonding is expected to be a significant interaction, particularly involving the N-H group of the carbamate and the oxygen atoms of the carbonyl groups. The analysis would detail the geometry of these hydrogen bonds, including donor-acceptor distances and angles.

If the compound is chiral, X-ray crystallography on a single enantiomer can determine its absolute stereochemistry. A summary of the crystallographic data that would be obtained is presented in the table below.

Crystallographic Parameter Information Provided
Crystal SystemThe class of symmetry of the crystal lattice
Space GroupThe specific symmetry of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit of the crystal
ZThe number of molecules in the unit cell
Bond LengthsThe distances between bonded atoms
Bond AnglesThe angles between adjacent bonds
Torsion AnglesThe dihedral angles that define the conformation of the molecule
Hydrogen Bond GeometryThe distances and angles of intermolecular hydrogen bonds

Computational and Theoretical Investigations Pertaining to 3 Boc Aminomethyl 1 Acetylpiperidine

Molecular Modeling and Docking Studies for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and conformational landscape of 3-(Boc-aminomethyl)-1-acetylpiperidine. The piperidine (B6355638) ring, a saturated heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents on both the nitrogen (N-acetyl) and a ring carbon (C3-Boc-aminomethyl) introduces complexities to its conformational preferences.

Conformational Analysis:

The N-acetyl group significantly influences the conformational dynamics of the piperidine ring. Due to the partial double-bond character of the amide C-N bond, rotation around this bond is restricted, and this can lead to pseudoallylic strain, which may favor an axial orientation for substituents at the C2 position. For a C3 substituent, as in the target molecule, the primary determinant for its orientation (axial vs. equatorial) is steric hindrance. The bulky Boc-aminomethyl group would be expected to strongly favor an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C1 and C5.

The piperidine ring itself can exist in several conformations, including chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For this compound, two primary chair conformers are possible, differing in the orientation of the C3 substituent. Computational energy minimization would likely confirm that the conformer with the equatorial C3 substituent is significantly lower in energy. In some substituted N-acylpiperidines, distorted boat conformations have been observed, particularly in the solid state, indicating that multiple conformations may be accessible. nih.gov

Interactive Data Table: Predicted Conformational Energies

ConformerC3-Substituent OrientationRelative Energy (kcal/mol) (Predicted)Population (%) (Predicted)
Chair 1Equatorial0.0>99
Chair 2Axial> 4.0<1
Twist-Boat-~ 5-7<0.1

Note: These values are estimations based on principles of conformational analysis and data for analogous structures. Actual values would require specific calculations.

Molecular Docking and Intermolecular Interactions:

Molecular docking simulations are used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. The molecule possesses several key features for intermolecular interactions:

Hydrogen Bond Acceptors: The carbonyl oxygen of the N-acetyl group and the two carbonyl oxygens of the Boc group.

Hydrogen Bond Donor: The N-H proton of the carbamate (B1207046) within the Boc group.

Hydrophobic Regions: The tert-butyl group of the Boc moiety and the aliphatic protons of the piperidine ring.

In a hypothetical docking study, the piperidine ring could serve as a scaffold, positioning the functional groups for optimal interaction within a binding pocket. The Boc-aminomethyl group, likely in an equatorial orientation, would extend into solvent-exposed regions or specific sub-pockets of a receptor. Docking studies on analogous piperidine derivatives have shown that specific orientations and interactions, such as π-π stacking with aromatic residues (if an aromatic group were present), are crucial for binding affinity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which in turn govern its reactivity.

Electronic Structure:

DFT calculations can determine the distribution of electron density, molecular orbital energies, and the electrostatic potential. For this compound, the regions of highest electron density are expected around the electronegative oxygen and nitrogen atoms of the acetyl and Boc groups. The electrostatic potential map would show negative potential (red) around the carbonyl oxygens, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Regions of positive potential (blue) would be expected around the N-H proton of the carbamate.

Frontier Molecular Orbitals (HOMO and LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

HOMO: The HOMO is likely to be localized on the regions of high electron density, such as the lone pairs of the nitrogen and oxygen atoms. The energy of the HOMO is related to the molecule's ability to donate electrons (i.e., its nucleophilicity).

LUMO: The LUMO is expected to be distributed over the carbonyl carbons of the acetyl and Boc groups, making them susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of the molecule's kinetic stability. A larger gap suggests lower reactivity. For similar organic molecules, this gap is typically in the range of 4-6 eV. nih.govnih.gov

Interactive Data Table: Predicted Quantum Chemical Properties

PropertyPredicted Value/LocationImplication
HOMO Energy~ -6.5 eVModerate electron-donating ability
LUMO Energy~ -0.5 eVSusceptibility to nucleophilic attack
HOMO-LUMO Gap~ 6.0 eVHigh kinetic stability
Highest Electron DensityCarbonyl oxygens, amide nitrogenSites for hydrogen bonding and electrophilic interaction
Most Electrophilic SitesCarbonyl carbonsSites for nucleophilic attack

Note: These values are estimations based on typical DFT calculation results for similar functional groups and require specific computation for accuracy.

Reactivity Predictions:

Based on its electronic structure, the primary sites of reactivity for this compound would be the carbonyl groups. The amide of the N-acetyl group is generally less reactive towards hydrolysis than an ester due to resonance stabilization. The carbamate of the Boc group is designed to be stable to many conditions but labile to strong acids, which would protonate an oxygen atom and lead to the release of isobutene and carbon dioxide.

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvent Effects

While molecular modeling provides static pictures of low-energy conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time, including its flexibility and interactions with its environment.

Conformational Flexibility:

An MD simulation of this compound in a solvent like water would reveal the dynamic stability of the predicted chair conformation. It would show fluctuations in bond lengths and angles, as well as torsional rotations. Key dynamic motions would include:

Piperidine Ring Pukering: While the chair conformation would be dominant, transient excursions to twist-boat or boat conformations might be observed, although likely to be rare.

Substituent Rotation: The simulation would show the rotational freedom of the C-C and C-N bonds in the side chain and the N-acetyl group. The bulky tert-butyl group would restrict the conformational freedom of the Boc moiety.

MD simulations on piperidine derivatives have been used to confirm the stability of ligand-protein complexes and to understand how the molecule maintains its bioactive conformation. researchgate.netmdpi.com

Solvent Effects:

The presence of a solvent, particularly a polar one like water, can significantly influence the conformational preferences of a molecule. MD simulations explicitly model solvent molecules, allowing for the study of:

Solvent Shells: The formation of ordered water molecules (solvation shells) around the polar parts of the molecule, such as the carbonyl groups and the N-H group.

Retrosynthetic Analysis and Pathway Prediction using Computational Tools

Retrosynthetic analysis is a strategy for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. Computational tools are increasingly used to automate and enhance this process.

Proposed Retrosynthetic Disconnections:

For this compound, a logical retrosynthetic analysis would involve the following key disconnections:

N-Acetylation: The final step in the forward synthesis would likely be the acetylation of the piperidine nitrogen. The retrosynthetic disconnection is the amide bond, leading back to 3-(Boc-aminomethyl)piperidine and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Side Chain Functionalization: The Boc-aminomethyl group can be disconnected. A common synthetic route would involve the reduction of a nitrile. This leads to the disconnection of the C-C bond between the piperidine ring and the aminomethyl carbon, pointing to a 3-cyanopiperidine (B105180) precursor.

Boc Protection: The Boc group is a protecting group for the amine. This disconnection leads back to 3-(aminomethyl)piperidine.

Computational Pathway Prediction:

Software platforms like ASKCOS, Chematica, or Synthia leverage vast databases of chemical reactions and machine learning algorithms to predict synthetic routes. When given the structure of this compound, these tools would likely propose pathways similar to the one outlined above. They can also suggest alternative strategies, evaluate the feasibility of each step, and provide literature precedents. These tools can help chemists design more efficient, safer, and sustainable synthetic routes by exploring a vast chemical reaction space that would be impossible to navigate manually.

Hypothetical Retrosynthetic Pathway:

Structure-Activity Relationship (SAR) Derivations from Analogous Piperidine Compounds

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. Although the specific biological activity of this compound is not defined, we can infer potential SAR trends by examining studies on analogous piperidine-based compounds, such as enzyme inhibitors or receptor ligands. nih.govnih.gov

Hypothetical SAR Analysis:

Let's assume the molecule is a hypothetical inhibitor of an enzyme. The following SAR trends could be explored:

N-Acetyl Group: This group is relatively small and polar. Replacing it with other acyl groups (e.g., propionyl, benzoyl) could probe for steric and electronic effects in the corresponding binding pocket. A larger, more hydrophobic group might increase binding affinity if it can occupy a hydrophobic pocket.

Piperidine Scaffold: The rigidity and conformational preference of the piperidine ring are often crucial for orienting substituents correctly. Introducing substituents on the ring could further constrain its conformation or introduce new interaction points. The basicity of the piperidine nitrogen is masked by the acetyl group, which can be critical for activity; in many active piperidine derivatives, a basic nitrogen is a key pharmacophoric feature. nih.gov

3-(Boc-aminomethyl) Group: This is a large and flexible substituent.

Boc Group: The bulky tert-butyl group provides a significant hydrophobic interaction. Replacing it with other carbamates (e.g., Cbz, Fmoc) or other protecting groups could modulate solubility and binding.

Aminomethyl Linker: The length and flexibility of the linker are important. Shortening or lengthening it could alter the position of the protected amine in the binding site.

Interactive Data Table: Hypothetical SAR Trends for a Fictional Enzyme Inhibitor

Modification SiteStructural ChangePredicted Effect on ActivityRationale
N-Acetyl GroupReplace with N-BenzoylIncrease/DecreaseProbes for aromatic/hydrophobic interactions.
N-Acetyl GroupRemove (N-H)Likely IncreaseUnmasks a potentially important basic nitrogen.
Piperidine RingAdd 4-hydroxyl groupIncreaseIntroduces a new hydrogen bond donor/acceptor.
Boc-aminomethylReplace Boc with CbzIncrease/DecreaseModifies size, hydrophobicity, and potential for pi-stacking.
Boc-aminomethylChange to 2-positionSignificant ChangeAlters the vector and positioning of the side chain.

Note: This table is purely illustrative and based on general SAR principles derived from studies on other piperidine-based molecules.

Role of 3 Boc Aminomethyl 1 Acetylpiperidine As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Substituted Piperidine (B6355638) Derivatives

3-(Boc-aminomethyl)-1-acetylpiperidine serves as an excellent precursor for a wide array of substituted piperidine derivatives due to its distinct functional groups. The primary utility of this compound lies in the selective deprotection and subsequent derivatization of the exocyclic aminomethyl group.

The synthesis of this intermediate often begins with readily available starting materials, such as L-glutamic acid, which can be converted through a multi-step sequence into N-Boc protected 3-amino piperidine derivatives. researchgate.net Once the core piperidine structure is formed and the exocyclic amine is protected, the ring nitrogen can be acetylated to yield this compound.

From this intermediate, the synthetic path diverges. The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, exposing the primary amine. This newly liberated amine can then undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the introduction of a wide range of substituents at the 3-position of the piperidine ring, while the 1-acetyl group remains intact, preventing reactions at the ring nitrogen. This targeted modification is crucial for systematically altering the chemical properties of the final compounds. For instance, enantiomerically pure 3-amino piperidines are valuable starting materials for synthesizing complex chiral molecules. researchgate.netresearchgate.net

Table 1: Examples of Synthetic Transformations from 3-Aminomethyl-1-acetylpiperidine (Post-Boc Deprotection)

Reagent ClassReaction TypeResulting Functional Group
R-COClAcylationAmide
R-XAlkylationSecondary Amine
R-CHO, NaBH(OAc)₃Reductive AminationSecondary Amine
R-SO₂ClSulfonylationSulfonamide

Utility in the Construction of Complex Organic Molecules

The structural features of this compound make it a valuable building block for the assembly of complex organic molecules. Its utility stems from the piperidine scaffold, a common motif in natural products and biologically active compounds, combined with the orthogonally protected amine.

In complex synthesis, chemists can integrate the piperidine core into a larger molecular framework and then, at a later stage, deprotect the Boc-protected amine to introduce further complexity. The N-acetyl group ensures that the piperidine nitrogen does not interfere with reactions targeting other parts of the molecule, such as those involving strong bases or electrophiles.

This compound is particularly useful in creating libraries of compounds for screening purposes. By using the core scaffold of 3-aminomethyl-1-acetylpiperidine, chemists can generate a multitude of analogues by varying the substituent attached to the exocyclic amine. This approach is fundamental in modern drug discovery and chemical biology for exploring structure-activity relationships (SAR). chemimpex.com The defined stereochemistry of chiral versions of this building block allows for the synthesis of stereochemically pure complex molecules, which is critical for pharmaceutical applications.

Applications in Medicinal Chemistry for Scaffold Diversification and Lead Optimization (Focus on synthetic methodology, not biological outcome)

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in numerous approved drugs. The intermediate this compound provides a robust platform for scaffold diversification and lead optimization. chemimpex.com The process of lead optimization involves making small, systematic changes to a promising drug candidate to improve its properties. nih.gov

The synthetic methodology enabled by this intermediate is central to this process. Medicinal chemists can use the deprotected 3-aminomethyl-1-acetylpiperidine core and react it with a diverse set of chemical partners to explore the chemical space around a lead compound.

Methodologies for Scaffold Diversification:

Parallel Synthesis: The deprotected amine can be reacted with a library of carboxylic acids (to form amides) or aldehydes (via reductive amination) in a parallel format, rapidly generating a large number of distinct compounds.

Fragment-Based Elaboration: A small molecular fragment can be attached to the amine, and subsequent synthetic steps can build upon this fragment to create a more complex side chain.

The 3-aminopiperidine scaffold itself is a key component in several modern pharmaceuticals. For example, related compounds are crucial intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes, such as Alogliptin and Linagliptin. chemicalbook.comguidechem.com The synthesis of these drugs often involves the coupling of a chiral 3-aminopiperidine derivative with another heterocyclic component. The use of a precursor like this compound would be a strategic choice in a synthetic route where the piperidine nitrogen's basicity needs to be masked and a specific side chain is required at the 3-position.

Scalability and Industrial Feasibility of Synthetic Routes

Synthesis of the Piperidine Core: Several scalable methods exist for producing 3-aminopiperidine derivatives. Routes starting from inexpensive natural amino acids like L-glutamic acid have been developed, involving steps like esterification, reduction, tosylation, and cyclization. Another approach involves the hydrogenation of pyridine-based precursors. For instance, tert-butyl pyridine-3-ylcarbamate can be hydrogenated using a palladium on carbon (Pd/C) catalyst to produce the corresponding piperidine derivative in high yield. chemicalbook.com Patent literature also describes multi-step syntheses starting from N-Cbz-3-piperidinecarboxylic acid, involving chiral resolution and subsequent chemical transformations. google.com

Boc Protection: The protection of the aminomethyl group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a standard, high-yielding, and industrially scalable reaction that is widely used in pharmaceutical manufacturing. google.com

N-Acetylation: The acetylation of the piperidine ring nitrogen is typically achieved using acetyl chloride or acetic anhydride (B1165640). This is a robust and generally inexpensive transformation that is well-suited for large-scale production.

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